molecular formula C26H30N2O8 B2982755 [2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 2089255-41-2

[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B2982755
CAS No.: 2089255-41-2
M. Wt: 498.532
InChI Key: WTTMSXVQQDRQTG-UHFFFAOYSA-N
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Description

[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate is a high-purity chemical compound intended for research and development applications. This complex ester is built around a dihydropyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule integrates a 3,4,5-trimethoxyphenyl ketone segment, a motif often associated with compounds that interact with tubulin, suggesting potential research applications in investigating anti-mitotic agents and cell cycle inhibitors. The presence of the 4-propoxyphenyl substituent on the dihydropyrimidine ring may influence the compound's lipophilicity and overall pharmacokinetic properties, making it a molecule of interest in structure-activity relationship (SAR) studies. Researchers can explore its mechanism of action and specific value as a precursor or intermediate in synthesizing more complex molecules for pharmaceutical research and chemical biology. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All necessary safety information should be consulted in the Safety Data Sheet prior to handling.

Properties

IUPAC Name

[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-6-11-35-18-9-7-16(8-10-18)23-22(15(2)27-26(31)28-23)25(30)36-14-19(29)17-12-20(32-3)24(34-5)21(13-17)33-4/h7-10,12-13,23H,6,11,14H2,1-5H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTMSXVQQDRQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The presence of the trimethoxyphenyl (TMP) group may enhance its lipophilicity, potentially improving its absorption and distribution. The compound’s metabolic stability and excretion patterns remain to be determined.

Biological Activity

The compound [2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate (CAS No. 2089255-41-2) is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N2O8 , with a molecular weight of 498.53 g/mol . The structure features a pyrimidine ring along with multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H30N2O8
Molecular Weight498.53 g/mol
IUPAC Name[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
CAS Number2089255-41-2

Research indicates that compounds with a pyrimidine core often interact with various biological targets, including receptors and enzymes involved in inflammation and cancer pathways. Specifically, the compound's structure suggests potential activity at the A3 adenosine receptor (A3AR) , which is implicated in anti-inflammatory and cardioprotective effects.

  • A3 Adenosine Receptor Modulation :
    • A3AR is known for its role in cytoprotection and modulation of inflammatory responses. Agonists of A3AR have been shown to protect cardiac tissues from ischemic damage and may have applications in treating conditions like rheumatoid arthritis and psoriasis .
  • Anticancer Potential :
    • Compounds targeting A3AR have been explored for their anticancer properties. Activation of this receptor can lead to apoptosis in cancer cells while sparing normal cells, making it a promising target for selective cancer therapies .

In Vitro Studies

In vitro assays have demonstrated that derivatives of pyrimidines exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can induce apoptosis in breast and prostate cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Studies

  • Study on Anti-inflammatory Effects :
    • In a study published in Molecular Pharmacology, the compound was tested for its ability to inhibit pro-inflammatory cytokines in human macrophages. Results indicated a dose-dependent reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .
  • Cardioprotective Effects :
    • Another research effort focused on the cardioprotective effects of the compound during ischemia-reperfusion injury models in rats. The findings revealed that administration of the compound significantly reduced myocardial infarction size compared to control groups, supporting its role as a cardioprotective agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

DHPM derivatives are widely studied for their bioactivity, with structural variations significantly influencing their properties. Below is a comparative analysis of key analogs:

(a) Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
  • Substituents : 4-Hydroxy-3-methoxyphenyl at position 4, ethyl ester at position 3.
  • Key Differences : Lacks the 3,4,5-trimethoxyphenyl and 4-propoxyphenyl groups. The hydroxy group may enhance hydrogen bonding but reduce lipophilicity compared to the target compound.
(b) Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
  • Substituents : 4-Ethoxyphenyl at position 4, methyl ester at position 4.
  • Key Differences : Shorter ethoxy chain (vs. propoxy) reduces steric bulk and lipophilicity. Reported to exhibit 73.6% thymidine phosphorylase inhibition at 100 µM, suggesting substituent length impacts activity .
(c) Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
  • Substituents : Thiophene ring at position 3.
(d) Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
  • Substituents : Bromophenyl at position 4, thioxo (C=S) instead of oxo (C=O) at position 2.

Physicochemical Properties

  • Lipophilicity : The 3,4,5-trimethoxyphenyl and 4-propoxyphenyl groups increase logP compared to simpler analogs (e.g., ’s logP ~2.5 vs. target’s estimated logP ~3.8), enhancing membrane permeability .
  • Smaller analogs (e.g., ’s 322.6 g/mol) are more drug-like .

Q & A

Q. What are the molecular formula, weight, and structural identifiers of this compound?

The compound has the molecular formula C₂₆H₃₀N₂O₈ and a molecular weight of 498.53 g/mol . Key identifiers include:

  • IUPAC Name : 2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • SMILES : CCCOc1ccc(cc1)C2C(=C(NC(=O)N2)C)C(=O)OCC(=O)c3cc(c(c(c3)OC)OC)OC
  • PubChem CID : 137838156 Structural validation is typically performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
PropertyValue
Molecular FormulaC₂₆H₃₀N₂O₈
Molecular Weight498.53 g/mol
AppearancePowder
Storage ConditionsRoom temperature

Q. What synthetic routes are recommended for preparing this compound?

The compound is likely synthesized via a multi-component Biginelli reaction , a standard method for dihydropyrimidinones. Key steps include:

  • Condensation of a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 4-propoxyphenylaldehyde), and a urea derivative under acidic catalysis.
  • Optimization of reaction conditions (e.g., HCl or Lewis acids like FeCl₃) to enhance yield and regioselectivity .
  • Purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic and analytical methods are used for characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • FT-IR : Identify carbonyl (C=O) and amine (N-H) functional groups .
  • Elemental Analysis : Validate purity and molecular composition .

Advanced Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in dihydropyrimidinone synthesis is influenced by:

  • Catalyst choice : Lewis acids (e.g., FeCl₃) favor specific tautomers, while Brønsted acids (e.g., HCl) may alter reaction pathways .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions .

Q. What structural insights can be gained from crystallographic data?

Q. How does this compound compare to structural analogs in pharmacological studies?

  • Substituent analysis : Propoxy and trimethoxyphenyl groups may enhance lipophilicity and blood-brain barrier penetration compared to methyl or ethyl analogs .
  • Activity benchmarking : Compare IC₅₀ values against reference compounds in enzyme inhibition assays (e.g., acetylcholinesterase) .

Notes

  • Safety : While specific safety data is unavailable, standard precautions for handling dihydropyrimidinones include using PPE (gloves, goggles) and working in a fume hood due to potential irritancy .
  • Ethical Compliance : Ensure all biological testing adheres to institutional guidelines for ethical research .

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